4'-Heptylbi(cyclohexyl)-4-one
Description
These compounds, such as butyl-, pentyl-, ethyl-, and tolyl-substituted bicyclohexyl-4-ones, are critical intermediates in liquid crystal synthesis and specialty chemicals. The heptyl derivative, with a longer alkyl chain, is hypothesized to exhibit distinct physical and chemical behaviors compared to its shorter-chain counterparts, including higher molecular weight, altered solubility, and modified phase transitions .
Properties
CAS No. |
914221-50-4 |
|---|---|
Molecular Formula |
C19H34O |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
4-cyclohexyl-4-heptan-4-ylcyclohexan-1-one |
InChI |
InChI=1S/C19H34O/c1-3-8-16(9-4-2)19(14-12-18(20)13-15-19)17-10-6-5-7-11-17/h16-17H,3-15H2,1-2H3 |
InChI Key |
ZSSYHPOIFZEUCK-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C1(CCC(=O)CC1)C2CCCCC2 |
Canonical SMILES |
CCCC(CCC)C1(CCC(=O)CC1)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
- 4'-Butylbi(cyclohexyl)-4-one (CAS 92413-47-3)
- trans-4'-Pentylbi(cyclohexan)-4-one (CAS 84868-02-0)
- 4'-Ethylbi(cyclohexyl)-4-one (CAS 150763-13-6)
Physical and Chemical Properties:
Key Findings:
- Chain Length Effects : Increasing alkyl chain length (ethyl → butyl → pentyl) correlates with higher molecular weight and boiling points, as seen in the butyl derivative’s elevated boiling point (327.8°C) . The heptyl analog is expected to follow this trend, with even higher thermal stability.
- Applications : The butyl variant is a key intermediate in liquid crystal displays (LCDs), while shorter-chain derivatives like ethyl may have niche roles due to lower molecular complexity .
Comparison with Aromatic-Substituted Bicyclohexyl-4-ones
Key Compound:
- trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexyl)]-4-one (CAS 125962-80-3)
Key Findings:
- Aromatic vs. Alkyl Substituents : The tolyl group introduces rigidity, raising the melting point (123°C) compared to alkyl-substituted analogs (e.g., butyl: 42–46°C). This enhances thermal stability for high-temperature applications .
- Hazards : The tolyl derivative is classified as a skin/eye irritant and respiratory hazard, requiring stringent handling protocols .
Comparison with Monocyclohexyl Ketones
Key Compound:
- 4-Heptylcyclohexanone (CAS 16618-75-0)
| Property | 4-Heptylcyclohexanone |
|---|---|
| Molecular Formula | C₁₃H₂₄O |
| Molecular Weight | 196.33 |
| Hazards | No significant hazards |
Key Findings:
- Structural Impact: The monocyclic structure of 4-heptylcyclohexanone reduces molecular complexity, resulting in lower molecular weight (196.33 vs. ~250–270 for bicyclic analogs) and fewer industrial applications .
- Safety Profile : Unlike bicyclic derivatives, this compound lacks significant hazards, simplifying handling .
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